2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one
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Overview
Description
2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting with a cyclohexanone derivative, the pyrrolidine ring can be formed through a series of condensation reactions.
Quinazolinone Core Construction: The quinazolinone core can be synthesized via cyclization reactions involving anthranilic acid derivatives.
Final Coupling: The final step involves coupling the pyrrolidine and quinazolinone moieties under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Pyrrolidine Derivatives: Molecules featuring the pyrrolidine ring with various functional groups.
Uniqueness
2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Biological Activity
2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound's unique structure, featuring a quinazolinone core fused with a pyrrole moiety and a cyclohexyl group, suggests potential therapeutic applications in various medical fields, particularly oncology and anti-inflammatory treatments.
Structural Characteristics
The structural formula of this compound reveals several functional groups that contribute to its biological activity:
- Amino group : Enhances nucleophilicity and potential interactions with biological targets.
- Carbonyl group : In the pyrrole ring allows for various chemical transformations.
These features suggest that the compound may engage in significant interactions with enzymes and receptors involved in disease processes.
Anticancer Properties
Research indicates that quinazolinone derivatives often exhibit anticancer properties. Preliminary studies on this compound suggest it may inhibit specific kinases associated with cancer progression. The compound's structure is similar to known anticancer agents, suggesting it could serve as a lead for developing new therapeutic agents .
In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, quinazolinone analogs have shown significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB231) using assays such as MTT .
Anti-inflammatory Activity
Quinazolinones are also recognized for their anti-inflammatory effects. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and reduce macrophage activation in animal models . The potential of this compound to modulate inflammatory pathways could be explored further through animal studies.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps focusing on the formation of the quinazolinone core and subsequent functionalization. This complexity highlights the versatility of heterocyclic compounds in medicinal chemistry .
Comparison with Related Compounds
The biological activities of structurally similar compounds can provide insights into the potential of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Quinazolinone Derivatives | Similar quinazolinone core | Anticancer, anti-inflammatory |
Pyrroloquinoline Compounds | Pyrrole fused with quinoline | Neuroprotective effects |
Cyclohexylquinazolines | Cyclohexane substitution on quinazoline | Antimicrobial activity |
This table illustrates how the unique combination of pyrrole and cyclohexane structures in this compound may enhance its biological activity compared to other derivatives lacking these specific arrangements .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of quinazoline derivatives. For example:
- Anticancer Activity : A study found that specific substitutions on quinazolinones significantly impacted their anticancer efficacy against breast cancer cell lines .
- Anti-inflammatory Effects : Research on related compounds has shown their ability to suppress cytokine release and alleviate symptoms in models of acute lung injury .
Properties
Molecular Formula |
C18H20N4O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(1-cyclohexyl-3-hydroxy-5-imino-2H-pyrrol-4-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H20N4O2/c19-16-15(14(23)10-22(16)11-6-2-1-3-7-11)17-20-13-9-5-4-8-12(13)18(24)21-17/h4-5,8-9,11,19,23H,1-3,6-7,10H2,(H,20,21,24) |
InChI Key |
SMJGIUDKPKNFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O |
Origin of Product |
United States |
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